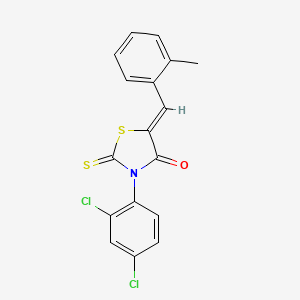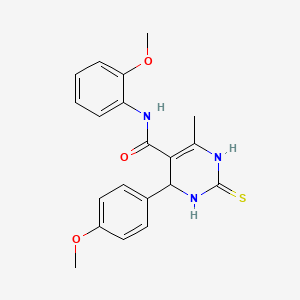![molecular formula C19H19IN2O3 B4932832 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabis. AM251 has been widely used in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes.
作用机制
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a competitive antagonist of CB1 receptors. It binds to the same site as the endogenous ligand, anandamide, and prevents its activation of the receptor. By blocking the activation of CB1 receptors, this compound inhibits the psychoactive effects of cannabis and modulates various physiological processes that are regulated by CB1 receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the research area. Some of the effects of this compound include:
1. Pain: this compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain.
2. Addiction: this compound has been shown to reduce the rewarding effects of drugs of abuse in animal models of addiction.
3. Metabolism: this compound has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance in animal models of diabetes.
实验室实验的优点和局限性
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Selectivity: this compound is a selective antagonist of CB1 receptors and does not interact with other receptors.
2. Potency: this compound is a potent antagonist of CB1 receptors and can be used at low concentrations.
3. Availability: this compound is commercially available and can be easily obtained.
Some of the limitations of this compound include:
1. Off-target effects: this compound may have off-target effects on other receptors or enzymes.
2. Species differences: The effects of this compound may differ between different animal species and may not translate to humans.
3. Route of administration: this compound is usually administered intraperitoneally or intravenously in animal studies, which may not reflect the route of administration in humans.
未来方向
There are several future directions for the use of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in scientific research. Some of the possible directions include:
1. Development of new analgesic drugs: this compound has shown promise as a potential analgesic drug for the treatment of acute and chronic pain.
2. Development of new treatments for drug addiction: this compound has shown promise as a potential treatment for drug addiction by reducing the rewarding effects of drugs of abuse.
3. Investigation of the role of CB1 receptors in other physiological processes: CB1 receptors are involved in various physiological processes, and the use of this compound can help to elucidate their role in these processes.
4. Development of new CB1 receptor ligands: The use of this compound as a template can help to develop new CB1 receptor ligands with improved selectivity and potency.
合成方法
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 4-iodoaniline and 4-methoxyphenylacetic acid. The first step involves the reaction of 4-iodoaniline with ethyl 2-bromoacetate to form ethyl 4-iodo-2-aminobenzoate. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent to form the desired product, this compound.
科学研究应用
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes. Some of the research areas where this compound has been used include:
1. Pain: CB1 receptors are involved in the modulation of pain sensation. This compound has been used to study the role of CB1 receptors in pain perception and to develop new analgesic drugs.
2. Addiction: CB1 receptors are also involved in the rewarding effects of drugs of abuse. This compound has been used to study the role of CB1 receptors in addiction and to develop new treatments for drug addiction.
3. Metabolism: CB1 receptors are involved in the regulation of energy metabolism. This compound has been used to study the role of CB1 receptors in obesity and diabetes.
属性
IUPAC Name |
1-(4-iodophenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3/c1-25-16-8-2-13(3-9-16)10-11-21-17-12-18(23)22(19(17)24)15-6-4-14(20)5-7-15/h2-9,17,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAJCCQWIIKAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)
![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)


![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
